Acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester
Description
Acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester is a synthetic coumarin derivative with a complex structure featuring:
- A 2H-1-benzopyran (coumarin) core substituted with a phenyl group at position 4 and a 2-oxo (keto) group at position 2.
- An acetic acid moiety linked via an ether bond to the 7-hydroxy group of the coumarin backbone.
- An allyl (2-propen-1-yl) ester group, which enhances lipophilicity and may influence metabolic stability .
Its molecular formula is C24H20O7, with a monoisotopic mass of 420.120903 and an average mass of 420.417 .
Properties
IUPAC Name |
prop-2-enyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-2-10-23-20(22)13-24-15-8-9-16-17(14-6-4-3-5-7-14)12-19(21)25-18(16)11-15/h2-9,11-12H,1,10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTDYTTWUXLYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168616 | |
| Record name | 2-Propen-1-yl 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430470-86-3 | |
| Record name | 2-Propen-1-yl 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430470-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-yl 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester typically involves the esterification of acetic acid derivatives with appropriate alcohols. One common method includes the reaction of 2-oxo-4-phenyl-2H-1-benzopyran-7-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antioxidant Activity:
- Research indicates that neoflavonoids exhibit significant antioxidant properties. The presence of the benzopyran moiety allows for effective scavenging of free radicals, which can mitigate oxidative stress in cells. This property is particularly beneficial in the prevention of chronic diseases such as cancer and cardiovascular disorders .
- Anti-inflammatory Effects:
- Antimicrobial Properties:
Agricultural Applications
- Pesticide Development:
- Plant Growth Regulators:
Materials Science Applications
- Polymer Synthesis:
- Nanocomposites:
Case Studies
Mechanism of Action
The mechanism of action of acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Core Structure | Substituents | Ester Group | Molecular Formula | Molecular Mass | Key Differences | Reference |
|---|---|---|---|---|---|---|---|
| Target Compound | 2H-1-benzopyran | 4-phenyl, 2-oxo, 7-oxyacetic acid | Allyl (2-propen-1-yl) | C24H20O7 | 420.417 | Reference standard | |
| Allyl {[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate | 2H-1-benzopyran | 7-methoxybenzofuran, 7-methyl | Allyl | C24H20O7 | 420.417 | Benzofuran substitution introduces heterocyclic complexity | |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | 2H-1-benzopyran | 4-phenyl, 7-oxy(phenyl)acetic acid | Free carboxylic acid | C23H16O6 | 388.37 | Lack of ester group; diphenyl structure enhances rigidity | |
| Acetic acid, 2-[(4-methyl-2-oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester | 2H-1-benzopyran | 4-methyl, 3-phenyl | Methyl | C19H16O5 | 324.33 | Smaller ester group; methyl substitution reduces steric hindrance | |
| 2-Propenoic acid, 2-methyl-, 2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]ethyl ester | 2H-1-benzopyran | 4-methyl | Ethyl (methacrylate) | C16H16O5 | 288.29 | Methacrylic acid backbone alters reactivity |
Functional Group Variations
Ester Group Impact
Biological Activity
The compound Acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a coumarin moiety which is pivotal for its biological activity. The presence of the acetic acid and propenyl ester groups enhances its solubility and bioavailability.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study evaluating various coumarins demonstrated that they effectively scavenge free radicals, thereby protecting cells from oxidative stress. The specific antioxidant activity of the compound was assessed using DPPH and ABTS assays, revealing a notable capacity to neutralize free radicals.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 28.08 |
| ABTS | 2402.95 |
These results suggest that the compound possesses robust antioxidant capabilities, which could be beneficial in preventing oxidative damage in biological systems .
Antimicrobial Activity
Coumarin derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that the compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that the compound could serve as a potential antimicrobial agent in clinical applications .
Anti-inflammatory Effects
The anti-inflammatory effects of coumarin derivatives have been well-documented. The compound's ability to inhibit pro-inflammatory cytokines was evaluated in cellular models, showing a significant reduction in TNF-alpha and IL-6 levels. This suggests that it may be useful in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in its structure allows for effective scavenging of reactive oxygen species.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial growth.
- Gene Expression Modulation : Similar compounds have been shown to modulate gene expression related to immune responses, potentially enhancing or suppressing specific pathways .
Case Studies
A notable case study involved the use of a similar coumarin derivative in treating skin inflammation in animal models. The treatment resulted in reduced erythema and swelling compared to control groups, highlighting the potential therapeutic benefits of this class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this benzopyran-derived ester, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid with propenyl alcohol via esterification. Acid-catalyzed (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide) can be used. Optimize reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions. Monitor progress via TLC or HPLC to confirm ester bond formation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular ion peaks ([M+H]+) and detect impurities.
- NMR (1H and 13C) : Compare chemical shifts with structurally similar benzopyran esters (e.g., δ 5.2–5.8 ppm for propenyl protons, δ 160–170 ppm for carbonyl carbons) .
- IR Spectroscopy : Verify ester C=O stretching (~1740 cm⁻¹) and benzopyran lactone (~1680 cm⁻¹) .
Q. What are the key solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v in final buffer) to avoid precipitation. Solubility can be enhanced via micellar encapsulation using surfactants like Tween-80 .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the propenyl ester group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distribution. Focus on the electrophilic carbonyl carbon (C=O) and α,β-unsaturated ester system. Compare activation energies for hydrolysis or aminolysis pathways to guide experimental design .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected downfield shifts in NMR)?
- Methodological Answer : Contradictions may arise from tautomerism in the benzopyran ring or solvent effects. For example, lactone-keto/enol tautomerism can shift carbonyl signals. Use deuterated solvents with controlled pH and variable-temperature NMR to isolate contributions from dynamic equilibria .
Q. How does the steric hindrance of the 4-phenyl group influence regioselectivity in derivatization reactions?
- Methodological Answer : The 4-phenyl group creates steric bulk, limiting access to the 7-oxyacetic acid moiety. Perform competitive reactions with bulky vs. small nucleophiles (e.g., benzylamine vs. methylamine) to quantify selectivity. X-ray crystallography (if crystals are obtainable) can visualize spatial constraints .
Q. What are the challenges in quantifying trace impurities (e.g., hydrolyzed byproducts) during stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
